molecular formula C89H127N27O22S B10848946 Gpyrmehfrwgsppkd-NH2

Gpyrmehfrwgsppkd-NH2

Cat. No.: B10848946
M. Wt: 1959.2 g/mol
InChI Key: XQMPAWYRHAOJTE-JLQTWWGSSA-N
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Description

Gpyrmehfrwgsppkd-NH2 (hereafter referred to as "Gpyr-NH2") is a synthetic peptide-amidated compound with a sequence inferred from its nomenclature.

Properties

Molecular Formula

C89H127N27O22S

Molecular Weight

1959.2 g/mol

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C89H127N27O22S/c1-139-37-30-60(107-76(127)57(19-9-32-98-88(93)94)104-82(133)63(39-50-24-26-53(118)27-25-50)113-84(135)67-21-11-34-114(67)71(120)43-91)80(131)106-59(28-29-72(121)122)79(130)112-65(41-52-45-97-48-102-52)83(134)110-62(38-49-14-3-2-4-15-49)81(132)105-58(20-10-33-99-89(95)96)78(129)111-64(40-51-44-100-55-17-6-5-16-54(51)55)75(126)101-46-70(119)103-66(47-117)86(137)116-36-13-23-69(116)87(138)115-35-12-22-68(115)85(136)108-56(18-7-8-31-90)77(128)109-61(74(92)125)42-73(123)124/h2-6,14-17,24-27,44-45,48,56-69,100,117-118H,7-13,18-23,28-43,46-47,90-91H2,1H3,(H2,92,125)(H,97,102)(H,101,126)(H,103,119)(H,104,133)(H,105,132)(H,106,131)(H,107,127)(H,108,136)(H,109,128)(H,110,134)(H,111,129)(H,112,130)(H,113,135)(H,121,122)(H,123,124)(H4,93,94,98)(H4,95,96,99)/t56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1

InChI Key

XQMPAWYRHAOJTE-JLQTWWGSSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@@H]8CCCN8C(=O)CN

Canonical SMILES

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CO)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C8CCCN8C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “GPYRMEHFRWGSPPKD-NH2” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Elongation: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated for each addition.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like “this compound” often employs automated peptide synthesizers to streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

“GPYRMEHFRWGSPPKD-NH2” can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols .

Scientific Research Applications

“GPYRMEHFRWGSPPKD-NH2” has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in receptor binding and signal transduction.

    Medicine: Explored for potential therapeutic applications, such as targeting melanocortin receptors for treating obesity and metabolic disorders.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

The mechanism of action of “GPYRMEHFRWGSPPKD-NH2” involves binding to melanocortin receptors, particularly melanocortin-1 and melanocortin-4 receptors. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological effects. The peptide’s interaction with these receptors is crucial for its biological activity .

Comparison with Similar Compounds

Table 1: Comparison of Gpyr-NH2 and CAS 1073182-87-2

Property Gpyr-NH2 (Hypothetical) CAS 1073182-87-2
Molecular Weight ~2000–2500 Da (estimated) 207.01 Da
Solubility Likely moderate (peptide nature) 0.332 mg/mL; 0.0016 mol/L
Functional Groups Amide bonds, terminal -NH2 Chloropyridine, carboxylic acid
Bioavailability Potentially low (peptide) Bioavailability Score: 0.56
Applications Drug delivery, diagnostics Pharmaceutical intermediates

Key Findings :

  • Molecular Complexity : Gpyr-NH2’s peptide structure offers higher specificity for biological targets compared to the simpler chloropyridine derivative .
  • Solubility : CAS 1073182-87-2 exhibits poor aqueous solubility (0.332 mg/mL), whereas PEGylated peptides like Gpyr-NH2 may leverage PEG chains for enhanced solubility .

Comparison with PEG-Based Conjugates (mPEG-TK-NH2 and SH-PEG-TK-NH2)

PEG-TK-NH2 derivatives, such as mPEG-TK-NH2 and SH-PEG-TK-NH2, are polymer-conjugated compounds with tunable molecular weights and functional groups. These share functional similarities with Gpyr-NH2 in terms of terminal -NH2 groups and biomedical utility.

Table 2: Comparison of Gpyr-NH2 and PEG-TK-NH2 Derivatives

Property Gpyr-NH2 (Hypothetical) mPEG-TK-NH2 SH-PEG-TK-NH2
Molecular Structure Peptide sequence + -NH2 PEG + thiol-ketal + -NH2 PEG + thiol + ketone + -NH2
Water Solubility Moderate (depends on sequence) High (PEG-enhanced) High (PEG-enhanced)
Key Functional Groups Amide bonds, -NH2 PEG, thiol-ketal, -NH2 Thiol, PEG, ketone, -NH2
Applications Targeted therapy, diagnostics Drug delivery, tissue engineering Biosensors, catalytic systems

Key Findings :

  • Functional Versatility : SH-PEG-TK-NH2’s thiol group enables covalent bonding in biosensors, whereas Gpyr-NH2’s peptide backbone may allow for receptor-specific interactions .
  • Stability : PEGylation in mPEG-TK-NH2 improves metabolic stability, a feature that could be integrated into peptide designs like Gpyr-NH2 .

Research Implications and Limitations

  • Advantages : Peptide sequences offer high target specificity, while PEGylation or small-molecule modifications can enhance solubility and stability.
  • Limitations : Peptides often face rapid enzymatic degradation, necessitating structural optimization or conjugation with stabilizing polymers .

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